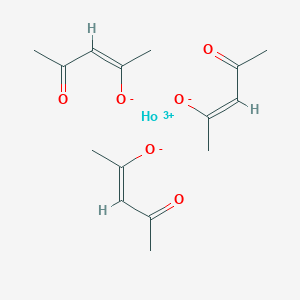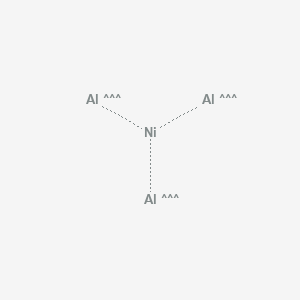
Holmium(III) 2,4-pentanedionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium(III) 2,4-pentanedionate is an organometallic compound containing the rare earth element holmium. It is also known as holmium(III) acetylacetonate. This compound is typically a yellow powder and is used in various chemical synthesis processes. The molecular formula of this compound is C15H21HoO6, and it has a molecular weight of 462.25 g/mol .
Preparation Methods
Holmium(III) 2,4-pentanedionate can be synthesized through the reaction of holmium oxide or holmium chloride with 2,4-pentanedione in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or acetone. The general reaction is as follows:
[ \text{Ho}_2\text{O}_3 + 6 \text{C}_5\text{H}_8\text{O}_2 + 6 \text{NaOH} \rightarrow 2 \text{Ho(C}_5\text{H}_7\text{O}_2\text{)}_3 + 3 \text{H}_2\text{O} + 6 \text{NaCl} ]
In industrial production, the compound is often prepared by reacting holmium nitrate with acetylacetone in the presence of a base under controlled temperature and pH conditions .
Chemical Reactions Analysis
Holmium(III) 2,4-pentanedionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form holmium(III) oxide.
Reduction: It can be reduced to holmium(II) compounds under specific conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands such as phosphines or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Holmium(III) 2,4-pentanedionate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other holmium compounds and as a catalyst in organic reactions.
Biology: The compound is used in the study of biological systems involving rare earth elements.
Mechanism of Action
The mechanism of action of Holmium(III) 2,4-pentanedionate involves its ability to coordinate with various ligands and form stable complexes. The holmium ion in the compound can interact with different molecular targets, influencing various chemical and biological pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Holmium(III) 2,4-pentanedionate can be compared with other similar compounds such as:
Erbium(III) 2,4-pentanedionate: Similar in structure but contains erbium instead of holmium.
Ytterbium(III) 2,4-pentanedionate: Contains ytterbium and has different magnetic and luminescent properties.
Gadolinium(III) 2,4-pentanedionate: Used in MRI as a contrast agent due to its paramagnetic properties.
This compound is unique due to its specific magnetic and luminescent properties, making it suitable for specialized applications in scientific research and industry .
Properties
CAS No. |
14589-33-4 |
|---|---|
Molecular Formula |
C15H24HoO6 |
Molecular Weight |
465.28 g/mol |
IUPAC Name |
holmium;(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Ho/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
InChI Key |
UPWLAELMJOPYAE-LNTINUHCSA-N |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ho+3] |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ho] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)








